(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol
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Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol. This compound features a pyrazole ring substituted with a methyl group at the 1 and 5 positions, and a thiophene ring substituted with a methyl group at the 5 position, connected through a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 5-methylthiophene-3-carboxylic acid. The reaction typically requires a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Reduction Reactions: Another approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with a catalyst.
Substitution: Various nucleophiles and suitable solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity and leading to biological effects.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
(1,5-dimethyl-1H-pyrazol-3-yl)(5-methylthiophen-3-yl)methanol: can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Similar pyrazole-based structure but lacks the thiophene and methanol groups.
5-Methylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the pyrazole and methanol groups.
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Similar pyrazole structure but lacks the thiophene and methanol groups.
This compound in terms of its chemical properties and biological activities.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(5-methylthiophen-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-7-4-10(12-13(7)3)11(14)9-5-8(2)15-6-9/h4-6,11,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJVAIMTZULLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2=CSC(=C2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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